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molecular formula C24H30O4 B1621676 1,10-Di(4-formylphenoxy)decane CAS No. 87367-65-5

1,10-Di(4-formylphenoxy)decane

Cat. No. B1621676
M. Wt: 382.5 g/mol
InChI Key: VTOYTNPMWUKNML-UHFFFAOYSA-N
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Patent
US08883931B2

Procedure details

24.4 g (0.2 mol) of p-hydroxybenzaldehyde, 30 g (0.1 mol) of 1,10-dibromodecane and 11.2 g (0.2 mol) of KOH (85%) are heated under reflux in 200 ml of DMF for 30 min. The solution is then allowed to cool to room temperature and is poured into water/ice. The resulting solid is isolated by suction filtration. For purification, the product, which is still moist, is recrystallized from ethanol/water and dried at 70-80° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br.[OH-:22].[K+]>CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:22][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
BrCCCCCCCCCCBr
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid is isolated by suction filtration
CUSTOM
Type
CUSTOM
Details
For purification
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
dried at 70-80° C.

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(OCCCCCCCCCCOC2=CC=C(C=C2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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